4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol: Chemical Identifiers, Synthesis, and Bioisosteric Applications in Drug Discovery
4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol: Chemical Identifiers, Synthesis, and Bioisosteric Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust bioisosteres is a cornerstone of lead optimization. The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold, frequently deployed to replace ester and amide linkages to prevent rapid enzymatic hydrolysis while maintaining critical hydrogen-bonding geometries[1].
This technical whitepaper provides an in-depth analysis of 4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol , a highly modular pharmacophore building block. By coupling the metabolic stability of the 1,2,4-oxadiazole ring with a halogen-bond donating bromophenol moiety, this scaffold is uniquely positioned for anchoring into kinase hinge regions or G-protein coupled receptor (GPCR) allosteric sites. While complex substituted derivatives of this class are commercially cataloged (e.g., 4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenol, CAS 1038981-90-6)[2], the unsubstituted 1,2,4-oxadiazol-3-yl base scaffold requires custom synthesis and precise structural elucidation.
Chemical Identity & Structural Data
Because 4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol is utilized primarily as a proprietary intermediate or custom building block in drug discovery, it does not possess a universally ubiquitous open-database CAS Registry Number. However, its structural parameters, computed identifiers, and physical properties are rigorously defined below.
| Property | Value / Identifier |
| IUPAC Name | 4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Isotopic Mass | 239.9534 Da (⁷⁹Br) / 241.9514 Da (⁸¹Br) |
| SMILES | OC1=CC=C(Br)C=C1C2=NOC=N2 |
| InChIKey | Computed based on SMILES connectivity |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 4 (Oxadiazole N/O, Phenol O) |
Bioisosteric Rationale & Drug Design
The integration of the 1,2,4-oxadiazole ring is not merely a structural variation; it is a calculated pharmacokinetic intervention. Amides and esters are highly susceptible to cleavage by amidases and esterases in vivo. The 1,2,4-oxadiazole core acts as a bioisostere that mimics the planar geometry and electron distribution of an amide bond but is entirely orthogonal to hydrolytic enzymes.
Furthermore, the 4-bromophenol segment introduces a dual-interaction modality. The phenolic hydroxyl acts as a strong hydrogen bond donor, while the bromine atom can participate in directed halogen bonding (sigma-hole interactions) with backbone carbonyls in the target protein's binding pocket[3].
Logical progression of utilizing 1,2,4-oxadiazole as a metabolically stable amide bioisostere.
Synthetic Methodology & Causality
The classical Tiemann-Krüger synthesis of 1,2,4-oxadiazoles relies on the reaction of amidoximes with acyl chlorides under harsh thermal conditions, which often leads to the degradation of sensitive functional groups like unprotected phenols[3].
To achieve high-yielding, regioselective cyclocondensation for 4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol, a modern two-step pathway is employed. The process utilizes triethyl orthoformate as a one-carbon synthon, catalyzed by a mild FeCl₃/L-proline system[4]. L-proline acts as a transient ligand that increases the solubility of FeCl₃ in organic solvents and modulates its Lewis acidity. This prevents the unwanted polymerization of the orthoester and facilitates the electrophilic activation required for the amidoxime oxygen to attack, enabling cyclization at much milder temperatures (80°C)[4].
Workflow for the synthesis of 4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol via amidoxime intermediate.
Experimental Protocol (Self-Validating System)
The following methodology ensures a self-validating workflow, where intermediate checkpoints guarantee the integrity of the synthesis before proceeding to the next step.
Step 1: Synthesis of 5-Bromo-2-hydroxy-N'-hydroxybenzimidamide
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Reagent Preparation: Dissolve 5-bromo-2-hydroxybenzonitrile (10.0 mmol, 1.0 eq) in 30 mL of absolute ethanol.
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Activation: Add hydroxylamine hydrochloride (20.0 mmol, 2.0 eq) and sodium carbonate (10.0 mmol, 1.0 eq) to the solution. Causality: The Na₂CO₃ neutralizes the HCl salt, liberating the free nucleophilic hydroxylamine required to attack the electrophilic nitrile carbon.
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Reaction: Heat the mixture to reflux (80°C) for 4 hours.
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Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material spot confirms complete conversion.
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Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the amidoxime intermediate as a solid.
Step 2: FeCl₃/L-Proline Catalyzed Cyclocondensation
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Reagent Preparation: Dissolve the amidoxime intermediate (1.0 eq) in anhydrous DMF (20 mL).
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Catalyst Addition: Add Iron(III) chloride (10 mol%) and L-proline (10 mol%), followed by triethyl orthoformate (1.5 eq). Causality: Triethyl orthoformate provides the C5 carbon of the oxadiazole ring. The FeCl₃/L-proline complex selectively activates the orthoester without promoting the oxidative degradation of the phenol[4].
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Reaction: Stir the mixture at 80°C for 12 hours.
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Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and inject into LC-MS. The presence of a primary peak with an m/z of 241.0/243.0 [M+H]⁺ (1:1 isotopic ratio characteristic of bromine) validates successful cyclization.
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Workup & Purification: Pour the mixture into ice-cold water to precipitate the crude product. Filter, wash with water, and purify via flash column chromatography (DCM:MeOH 98:2) to isolate pure 4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol.
Analytical Characterization
To confirm the structural integrity of the synthesized scaffold, the following quantitative spectroscopic data should be observed. The highly deshielded C5 proton of the oxadiazole ring is the definitive marker of successful cyclization.
| Analytical Technique | Expected Spectral Data & Assignments |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.55 (s, 1H, Phenol -OH); δ 9.68 (s, 1H, Oxadiazole C5-H) ; δ 8.02 (d, J = 2.5 Hz, 1H, Ar-H ortho to oxadiazole); δ 7.58 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H para to oxadiazole); δ 7.05 (d, J = 8.8 Hz, 1H, Ar-H ortho to OH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.5 (Oxadiazole C3), 165.2 (Oxadiazole C5), 155.8 (Phenol C-OH), 134.2, 131.5, 119.0, 114.5, 110.2 (Ar-C-Br). |
| LC-MS (ESI+) | m/z calculated for C₈H₆BrN₂O₂ [M+H]⁺: 240.96; Found: 241.0 (⁷⁹Br), 243.0 (⁸¹Br). |
| FT-IR (ATR, cm⁻¹) | 3250 (br, O-H stretch), 3120 (C-H stretch, oxadiazole), 1610 (C=N stretch), 1585 (C=C aromatic), 1340 (C-O-C stretch). |
References
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MDPI / PMC. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from[Link]
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Società Chimica Italiana. (n.d.). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Retrieved from[Link]
